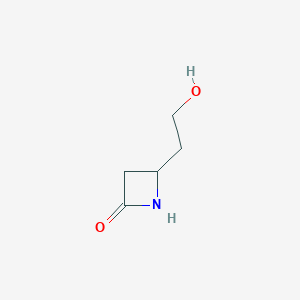
4-(2-Hydroxyethyl)-2-azetidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxyethyl)-2-azetidinone is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibiotic Development
The most significant application of 4-(2-Hydroxyethyl)-2-azetidinone lies in its role as a precursor for synthesizing β-lactam antibiotics. The β-lactam ring is a crucial structural component found in many antibiotics, including penicillins and cephalosporins. The synthesis of this compound can lead to derivatives that exhibit potent antibacterial activity against a range of pathogens.
- Synthesis Pathways : A notable method for synthesizing this compound involves cyclizing β-amino acids, which can subsequently be modified to create various antibiotic compounds .
- Antibacterial Activity : Research has shown that derivatives of this compound possess significant antibacterial properties. For example, studies indicate that certain azetidinone derivatives demonstrate efficacy against resistant strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa .
Antihyperlipidemic Agents
This compound has also been explored for its potential as an antihyperlipidemic agent. Hydroxy-substituted azetidinones have been identified as effective in reducing cholesterol levels and preventing atherosclerosis.
- Mechanism of Action : These compounds work by inhibiting cholesteryl ester formation, which is crucial in the progression of atherosclerotic lesions. By lowering serum cholesterol levels, they may significantly reduce the risk of coronary heart disease .
Antifungal and Antiviral Properties
In addition to antibacterial applications, derivatives of this compound have shown promising antifungal and antiviral activities.
- Biological Evaluation : Studies have indicated that certain azetidinone derivatives possess antifungal properties effective against common pathogens such as Candida species. Moreover, some compounds exhibit antiviral activity against viruses like HIV and influenza .
Anti-inflammatory Activities
The anti-inflammatory potential of this compound has been documented, with various derivatives demonstrating significant inhibitory effects on inflammatory pathways.
- Research Findings : In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation, suggesting their utility in treating inflammatory diseases .
Case Studies and Research Findings
Propiedades
Fórmula molecular |
C5H9NO2 |
|---|---|
Peso molecular |
115.13 g/mol |
Nombre IUPAC |
4-(2-hydroxyethyl)azetidin-2-one |
InChI |
InChI=1S/C5H9NO2/c7-2-1-4-3-5(8)6-4/h4,7H,1-3H2,(H,6,8) |
Clave InChI |
YFLNKMDUUCRCSU-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC1=O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















